Senolytic Selectivity: 4-Bromo-4'-methoxychalcone Confers Endothelial Cell Specificity Over Fibroblasts, a Property Absent in 4-Methoxychalcone
In a direct head-to-head comparison, 4-bromo-4'-methoxychalcone (compound 4) demonstrated higher selectivity for killing senescent human aortic endothelial cells (HAEC) over human fetal lung fibroblasts (IMR90) compared to its des-bromo analog, 4-methoxychalcone (compound 2). The study attributed this enhanced selectivity to the presence of the 4-methoxy substitution on the A-ring (R1) [1]. While compound 2 also showed anti-senescence effects, its selectivity profile was significantly less pronounced, indicating that the bromo substituent directs activity toward endothelial lineages. The anti-senescence effects of both compounds on HAEC exceeded those of the established flavonoid senolytic, fisetin [1].
| Evidence Dimension | Selectivity for senescent HAEC over IMR90 fibroblasts |
|---|---|
| Target Compound Data | Higher selectivity for HAEC over IMR90 (exact selectivity index not reported in abstract, but stated as 'higher selectivity of compound 4') |
| Comparator Or Baseline | 4-Methoxychalcone (compound 2): Lower selectivity for HAEC over IMR90; Fisetin: Lower overall anti-senescence effect on HAEC |
| Quantified Difference | Selectivity is qualitatively higher for the target compound; anti-senescence effect exceeds fisetin |
| Conditions | Replicative senescence model using human aortic endothelial cells (HAEC) and human fetal lung fibroblasts (IMR90) |
Why This Matters
For researchers developing senolytics with tissue-specific effects, this selectivity profile is crucial for avoiding off-target toxicity in fibroblast-rich tissues, making the brominated compound a distinct choice over the non-brominated analog.
- [1] Tien, X. Y., Lee, Y. K., Wong, P. F., Khor, Y. S., Murugan, D. D., & Abdullah, I. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discoveries & Therapeutics, 18(3), 199-206. View Source
